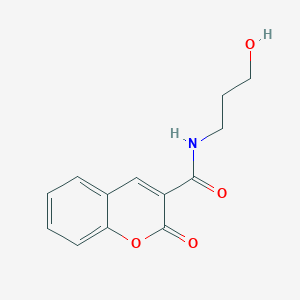

![molecular formula C26H15ClN2O4 B4630000 N-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B4630000.png)

N-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide

Overview

Description

The compound belongs to a class of chemicals that are typically involved in advanced organic synthesis and material science research. Compounds with similar structural features are often studied for their potential applications in medicinal chemistry, such as ligands for imaging receptors in PET scans, and for their unique chemical and physical properties.

Synthesis Analysis

The synthesis of structurally related isoquinoline derivatives involves complex organic synthesis strategies, including fluorine-18 radiolabeling, and palladium-mediated carbonylation reactions. These methods are utilized to introduce specific functional groups and isotopes into the isoquinoline framework, enabling their use in diagnostic imaging or as intermediates in further chemical transformations (Yu et al., 2008), (Rahman et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family often features complex aromatic systems with multiple heteroatoms (N, O, Cl), which contribute to their unique chemical behavior and biological activity. Crystallographic studies and molecular modeling play crucial roles in understanding the conformational preferences and reactivity of these molecules.

Chemical Reactions and Properties

Isoquinoline derivatives participate in various chemical reactions, including annulation with diazo compounds facilitated by Rh(III) catalysis, leading to the formation of isoquinolinones with good functional group tolerability and regioselectivity (Wu et al., 2016). These reactions are pivotal for diversifying the chemical space accessible to these molecules.

Scientific Research Applications

Synthesis and Characterization

A study on the isoquinoline carboxamide derivative, PK11195, and its analogues, including compounds similar to N-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide, focused on their synthesis and biological characterization. These compounds exhibited strong and selective binding to peripheral benzodiazepine receptor (PBR) sites, making them potential candidates for further studies in PET imaging with fluorine-18 to evaluate their in vivo performance in non-human primates (Yu et al., 2008).

Fluorescence Studies

Research on novel fluorophores related to the chemical structure of interest demonstrated their utility in labeling nucleosides, which were then converted into phosphoramidites for oligodeoxyribonucleotide labeling. These fluorophores showed enhanced fluorescence signals and higher hybridization affinity, indicating their potential in bioconjugation and fluorescence-based detection applications (Singh & Singh, 2007).

Chemosensor Development

A fluorescent chemosensor based on a similar structural motif was developed for detecting cobalt(II) ions in living cells. This sensor demonstrated high selectivity and sensitivity, showcasing its applicability in biological environments and live cell imaging, thus expanding the potential applications of such compounds in bioanalytical chemistry (Liu et al., 2019).

Anion Sensing in Water

Compounds structurally related to this compound were investigated for their ability to bind and sense anions in aqueous environments. This research highlighted the potential of such compounds in developing sensitive and selective sensors for detecting various anions, which is crucial for environmental monitoring and biological studies (Dorazco‐González et al., 2014).

Catalytic Applications

Research into the Rh-catalyzed annulation of primary benzamides with diazo compounds to form isoquinolinones demonstrated the versatility of isoquinoline derivatives in synthetic chemistry. This method provides an efficient route to functionalized isoquinolines, highlighting the catalytic applications of compounds within this chemical framework (Wu et al., 2016).

properties

IUPAC Name |

N-(6-chloro-1,3-dioxobenzo[de]isoquinolin-2-yl)-9-hydroxyfluorene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H15ClN2O4/c27-21-13-12-18-22-16(21)8-5-9-17(22)23(30)29(24(18)31)28-25(32)26(33)19-10-3-1-6-14(19)15-7-2-4-11-20(15)26/h1-13,33H,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOKGUBDBSXTDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN4C(=O)C5=C6C(=C(C=C5)Cl)C=CC=C6C4=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

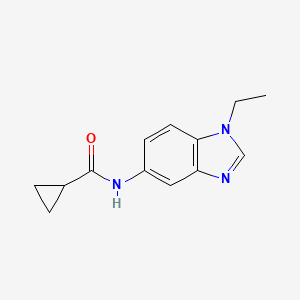

![methyl [3-(4-chlorophenyl)-5-(2-furylmethylene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629927.png)

![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4629933.png)

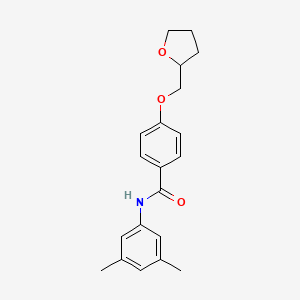

![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4629935.png)

![N-(3-chlorophenyl)-3-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}benzamide](/img/structure/B4629959.png)

![1-(3,4-dichlorobenzyl)-4-{3-[4-(difluoromethoxy)phenyl]acryloyl}piperazine](/img/structure/B4629966.png)

![3-(2-fluorobenzyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,4-imidazolidinedione](/img/structure/B4629977.png)

![3-[(4-methylphenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629982.png)

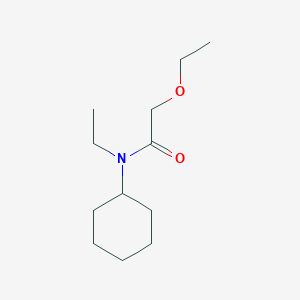

![N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4630004.png)

![methyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4630009.png)

![5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630024.png)